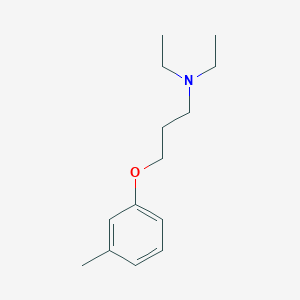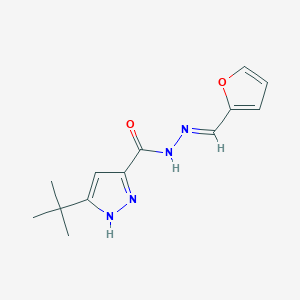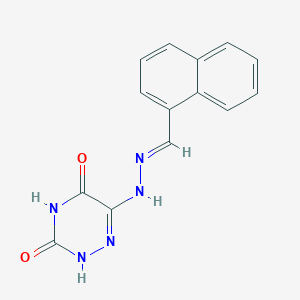![molecular formula C9H7N5S B3841106 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3841106.png)
9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is not fully understood, but it is believed to act through its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a role in regulating inflammation, immune responses, and neurotransmitter release. This compound has been shown to have a high affinity for adenosine receptors, which suggests that it may act as an agonist or antagonist of these receptors. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase, which play a role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the regulation of immune responses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which suggests its potential as an anti-cancer agent. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine has several advantages for lab experiments, including its unique structure and properties, and its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and relatively low yield. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds. Furthermore, the use of this compound in combination with other therapeutic agents may lead to synergistic effects and improved efficacy.
Aplicaciones Científicas De Investigación
9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine has been studied for its potential in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and as a therapeutic agent for neurological disorders. This compound has been shown to have a high affinity for adenosine receptors, which play a role in regulating inflammation and immune responses. This suggests that this compound may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. Furthermore, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-2-5-6(3-1)15-9-7(5)8-11-12-13-14(8)4-10-9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABNRRVIUVTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NN=NN4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3841046.png)


![1-[4-(4-methylphenoxy)butyl]pyrrolidine](/img/structure/B3841072.png)
![N-benzyl-N-methyl-3-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3841081.png)

![2-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B3841092.png)
![N'-[(5-phenyl-2-furyl)methylene]benzohydrazide](/img/structure/B3841098.png)
![N-(2-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3841099.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3841113.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3841118.png)
![benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3841129.png)
![3-{[3-(cyclohexylamino)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3841137.png)